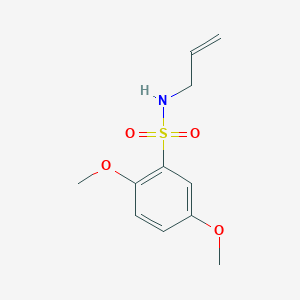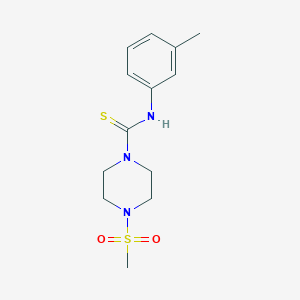![molecular formula C15H13BrN4S B4643042 5-[(2-bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B4643042.png)
5-[(2-bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-[(2-Bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole often involves the coupling of bromobenzyl fragments with tetrazole derivatives through thioether linkages. A typical approach may include nucleophilic substitution reactions where the bromobenzyl moiety acts as an electrophile towards sulfur-containing nucleophiles, forming the thioether bond. The tetrazole ring can be introduced or constructed through various synthetic routes, such as [3+2] cycloaddition of nitriles and azides or through the reaction of hydrazides with triethyl orthoformate and sodium azide (Dabbagh, Chermahini, & Teimouri, 2006).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated through techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Crystallographic analysis provides insights into the molecule's geometry, including bond lengths, angles, and the spatial arrangement of its functional groups, contributing to the understanding of its chemical reactivity and interaction potential (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical behavior of 5-[(2-Bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole is influenced by its functional groups. The presence of the tetrazole ring imparts nucleophilic characteristics, making it reactive towards electrophiles. The bromobenzyl and thioether components may facilitate electrophilic substitution and oxidation-reduction reactions, respectively. Such compounds can participate in further functionalization reactions, expanding their utility in synthetic chemistry (Alawode, Robinson, & Rayat, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point can be influenced by the compound's molecular structure. The tetrazole ring, known for its aromaticity and nitrogen content, can enhance polarity, affecting solubility in various solvents. The bromobenzyl and thioether groups may also impact the compound's physical state and thermal stability, with potential implications for its handling and storage (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are pivotal for understanding the compound's interactions and reactivity patterns. The tetrazole ring's acidic nature, due to the presence of hydrogen on the nitrogen, may engage in hydrogen bonding and proton transfer reactions. The bromobenzyl group could undergo nucleophilic aromatic substitution, while the thioether linkage might participate in oxidation reactions, revealing a broad spectrum of chemical behavior (Khodaei, Alizadeh, & Pakravan, 2008).
Eigenschaften
IUPAC Name |
5-[(2-bromophenyl)methylsulfanyl]-1-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4S/c1-11-6-8-13(9-7-11)20-15(17-18-19-20)21-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARLYRKUHOLIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(butylthio)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4642965.png)

![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4642993.png)
![2-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4643003.png)


![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-ethyl-2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4643027.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4643054.png)
![N-(3,5-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4643062.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4643064.png)
![ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)glycinate](/img/structure/B4643068.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4643080.png)
![N-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4643086.png)